molecular formula C23H19BrN2O B11329280 4-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

4-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

Cat. No.: B11329280
M. Wt: 419.3 g/mol
InChI Key: PUVYZYZKZUPNQQ-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide is a synthetic organic compound that features a brominated benzamide moiety linked to an indole and phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide typically involves multiple steps:

    Bromination: The initial step often involves the bromination of a benzamide precursor using bromine or a brominating agent like N-bromosuccinimide.

    Indole Formation: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the indole-phenylethyl intermediate under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Types of Reactions:

    Substitution Reactions: The bromine atom in the benzamide moiety can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The indole and phenylethyl groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can form new bonds with other molecules through coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.

    Oxidation Products: Oxidized forms of the indole or phenylethyl groups.

    Reduction Products: Reduced forms of the indole or phenylethyl groups.

Scientific Research Applications

4-Bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide has diverse applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used to investigate cellular pathways and mechanisms, particularly those involving indole derivatives.

    Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme activities.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to proteins, enzymes, or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 4-Bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide shares structural similarities with other indole derivatives and brominated benzamides.
  • Examples include 4-bromo-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide and 4-(5-bromo-1H-indol-3-yl)pyrimidinamine.

Uniqueness:

  • The unique combination of the brominated benzamide with the indole and phenylethyl groups gives it distinct chemical and biological properties.
  • Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H19BrN2O

Molecular Weight

419.3 g/mol

IUPAC Name

4-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

InChI

InChI=1S/C23H19BrN2O/c24-18-12-10-17(11-13-18)23(27)26-14-20(16-6-2-1-3-7-16)21-15-25-22-9-5-4-8-19(21)22/h1-13,15,20,25H,14H2,(H,26,27)

InChI Key

PUVYZYZKZUPNQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43

Origin of Product

United States

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